![molecular formula C7H12F3NO B1467220 [1-(2,2,2-Trifluorethyl)pyrrolidin-3-yl]methanol CAS No. 1248367-21-6](/img/structure/B1467220.png)
[1-(2,2,2-Trifluorethyl)pyrrolidin-3-yl]methanol
Übersicht
Beschreibung
[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methanol: is an organic compound that features a pyrrolidine ring substituted with a trifluoroethyl group and a hydroxymethyl group
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique trifluoroethyl group imparts distinct chemical properties that are valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for probing enzyme mechanisms and studying protein-ligand interactions.
Medicine: In medicinal chemistry, [1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methanol is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities that could be harnessed for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methanol typically involves the reaction of pyrrolidine with 2,2,2-trifluoroethyl bromide under basic conditions, followed by reduction of the resulting intermediate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of trifluoroethyl ketones or aldehydes.
Reduction: Formation of trifluoroethyl-substituted alcohols or amines.
Substitution: Formation of various substituted pyrrolidine derivatives.
Wirkmechanismus
The mechanism of action of [1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding, further influencing the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
[1-(2,2,2-Trifluoroethyl)pyrrolidine]: Lacks the hydroxymethyl group, resulting in different chemical and biological properties.
[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanol: Contains a piperidine ring instead of a pyrrolidine ring, leading to variations in reactivity and applications.
[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol:
Uniqueness: The presence of both the trifluoroethyl and hydroxymethyl groups in [1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methanol imparts unique chemical properties that are not observed in its analogs. This combination of functional groups enhances its versatility in various chemical reactions and applications.
Eigenschaften
IUPAC Name |
[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)5-11-2-1-6(3-11)4-12/h6,12H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJWOCDSSGNHES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



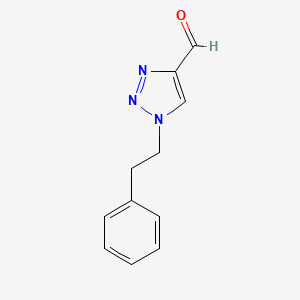
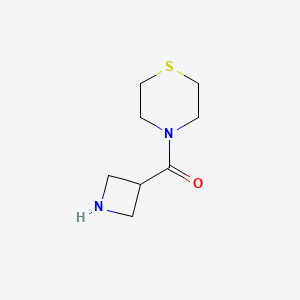
![1-[(5-Chloro-2-methoxyphenyl)carbamoyl]azetidine-3-carboxylic acid](/img/structure/B1467144.png)

![[1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol](/img/structure/B1467147.png)
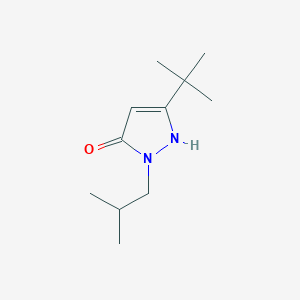
![[1-(Thiophen-3-ylmethyl)azetidin-3-yl]methanol](/img/structure/B1467149.png)
![3-[1-(Azetidine-3-carbonyl)pyrrolidin-2-yl]pyridine](/img/structure/B1467153.png)
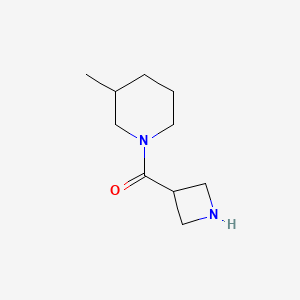
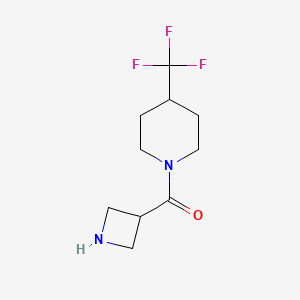
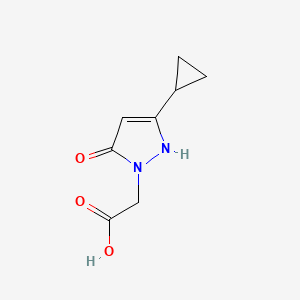
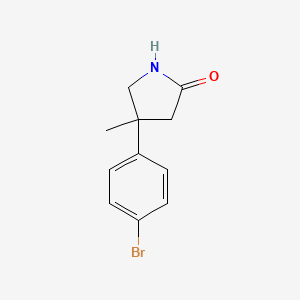
![1-[(3-methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467160.png)
